

Application Notes and Protocols: (R)-Amino-N-benzyl-3-methoxypropionamide in Drug Discovery

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Compound of Interest

Compound Name: (R)-Amino-N-benzyl-3-methoxypropionamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Amino-N-benzyl-3-methoxypropionamide, also known as N-Desacetyl Lacosamide, is a chiral molecule that serves as a critical intermediate in the synthesis of the anticonvulsant drug Lacosamide.[1][2][3] Lacosamide is utilized for the adjuvant treatment of partial-onset seizures in adults.[4][5] The stereochemistry of **(R)-Amino-N-benzyl-3-methoxypropionamide** is crucial, as it directly influences the efficacy and safety of the final drug product.[1] Beyond its established role in Lacosamide production, its chemical structure, featuring amino and methoxy groups, offers versatile opportunities for chemical modification, positioning it as a valuable building block for the discovery of novel neurologically active compounds.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **(R)-Amino-N-benzyl-3-methoxypropionamide** is provided in the table below.

Property	Value	Source
Molecular Formula	C11H16N2O2	[1][2][6]
Molecular Weight	208.26 g/mol	[6][7][8]
CAS Number	196601-69-1	[1][2][6]
Appearance	White to off-white powder or colorless liquid	[1][2]
Density	1.107 g/cm ³	[1]
Boiling Point	421.947°C at 760 mmHg	[1]
Flash Point	208.986°C	[1]
Refractive Index	1.535	[1]
Purity (Assay)	≥98.0%	[1]
Storage	2-8°C	[2]

Application in Drug Discovery: Synthesis of Lacosamide

The primary application of **(R)-Amino-N-benzyl-3-methoxypropionamide** in drug discovery is its role as a direct precursor to Lacosamide. The synthesis involves the acetylation of the primary amine group.

Experimental Protocol: Synthesis of Lacosamide from (R)-Amino-N-benzyl-3-methoxypropionamide

This protocol describes a general method for the acetylation of **(R)-Amino-N-benzyl-3-methoxypropionamide** to yield Lacosamide.

Materials:

- **(R)-Amino-N-benzyl-3-methoxypropionamide**
- Acetic anhydride

- Dichloromethane (DCM)
- Suitable organic base (e.g., triethylamine or pyridine)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

Procedure:

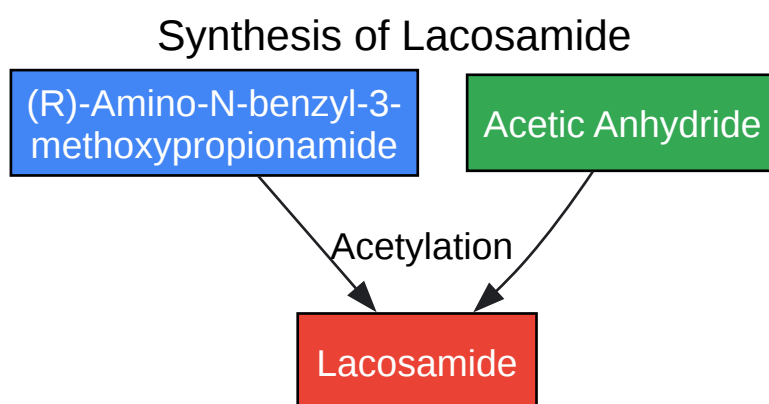
- Dissolve **(R)-Amino-N-benzyl-3-methoxypropionamide** in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0°C using an ice bath.
- Add the organic base to the solution, followed by the slow, dropwise addition of acetic anhydride.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

- The crude product can be purified by recrystallization or column chromatography to yield pure Lacosamide.

This is a representative protocol and may require optimization for specific laboratory conditions and scales.

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway from **(R)-Amino-N-benzyl-3-methoxypropionamide** to Lacosamide.



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Caption: Synthetic route from the precursor to Lacosamide.

Structure-Activity Relationship (SAR) Context

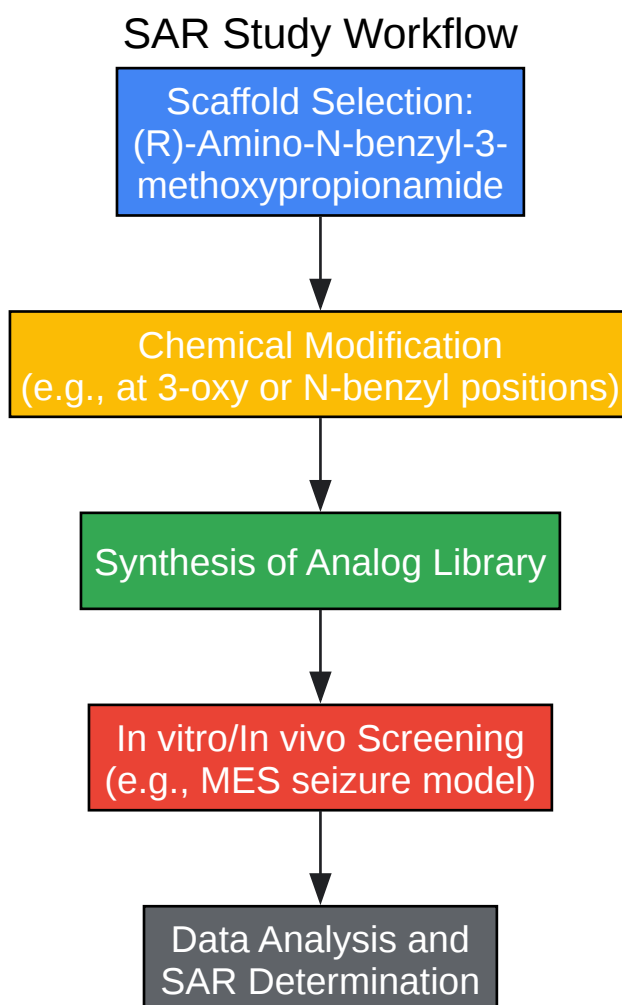
While **(R)-Amino-N-benzyl-3-methoxypropionamide** is primarily a synthetic intermediate, SAR studies on its acetylated product, Lacosamide, provide insights into the structural requirements for anticonvulsant activity. Studies have shown that the 3-oxy and 4'-benzylamide positions of Lacosamide can accommodate non-bulky, hydrophobic groups while retaining significant anticonvulsant activity in rodent models.^{[4][5]} Specifically, the placement of small, non-polar substituents at the 3-oxy site resulted in compounds with pronounced seizure protection in the maximal electroshock (MES) seizure test, with activities similar to Lacosamide itself.^{[4][5]} This suggests that while the core structure provided by **(R)-Amino-N-benzyl-3-methoxypropionamide** is essential, modifications at these specific sites are well-tolerated and can be explored for the development of new anticonvulsant agents.

Broader Applications and Future Directions

The versatile chemical handles on **(R)-Amino-N-benzyl-3-methoxypropionamide** make it a valuable starting material for creating libraries of novel compounds.[1] Researchers can leverage the primary amine and the methoxy group for various chemical modifications to explore new therapeutic applications, particularly in the development of other neurologically active compounds.[1]

Experimental Workflow for SAR Studies

The following diagram outlines a general workflow for conducting SAR studies based on the **(R)-Amino-N-benzyl-3-methoxypropionamide** scaffold.



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Caption: Workflow for structure-activity relationship studies.

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